2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1346691-53-9
VCID: VC15971675
InChI: InChI=1S/C13H10N2O/c14-6-11-3-1-2-4-13(11)12-5-10(9-16)7-15-8-12/h1-5,7-8,16H,9H2
SMILES:
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol

2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile

CAS No.: 1346691-53-9

Cat. No.: VC15971675

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile - 1346691-53-9

Specification

CAS No. 1346691-53-9
Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
IUPAC Name 2-[5-(hydroxymethyl)pyridin-3-yl]benzonitrile
Standard InChI InChI=1S/C13H10N2O/c14-6-11-3-1-2-4-13(11)12-5-10(9-16)7-15-8-12/h1-5,7-8,16H,9H2
Standard InChI Key FIECQRFDEBBALP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)CO

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C₁₃H₁₀N₂O) comprises two aromatic systems: a benzonitrile group (phenyl ring with a nitrile substituent) and a pyridine ring substituted with a hydroxymethyl (-CH₂OH) group at the 5-position. The nitrile group’s electron-withdrawing nature polarizes the benzene ring, while the hydroxymethyl group introduces hydrogen-bonding capability and steric bulk to the pyridine moiety .

Key Structural Features:

  • Benzonitrile moiety: Enhances stability and participates in dipolar interactions.

  • Hydroxymethyl-pyridine: Introduces hydrophilicity and potential for derivatization (e.g., esterification).

Physicochemical Properties

Based on analogous compounds, the following properties are hypothesized:

PropertyEstimated ValueBasis of Estimation
Molecular Weight210.24 g/molCalculated from molecular formula
Melting Point160–180°CSimilar nitrile-pyridine compounds
Solubility in DMSO>10 mg/mLPolar aprotic solvent compatibility
LogP (Octanol-Water)1.2–1.5Predicted via fragment-based methods

The hydroxymethyl group likely improves aqueous solubility compared to unsubstituted analogs, facilitating biological testing .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed for synthesizing 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile:

Route 1: Cross-Coupling of Prefunctionalized Rings

  • Suzuki-Miyaura Coupling:

    • React 3-bromo-5-(hydroxymethyl)pyridine with 2-cyanophenylboronic acid under palladium catalysis.

    • Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .

Route 2: Post-Functionalization of a Pyridine Intermediate

  • Formylation-Reduction Sequence:

    • Introduce a hydroxymethyl group to 3-cyanopyridine via Duff formylation (HCHO, H₂SO₄) followed by sodium borohydride reduction.

Challenges and Optimization

  • Nitrile Stability: Strongly acidic or basic conditions may hydrolyze the nitrile to carboxylic acids.

  • Regioselectivity: Ensuring substitution at the pyridine’s 5-position requires directing groups or protective strategies.

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBioactivity
4-(Pyridin-3-yl)benzonitrileLacks hydroxymethyl groupReported as a kinase inhibitor
NS-11394 Benzimidazole core instead of pyridineGABA-A receptor agonist

Future Research Directions

  • Synthetic Optimization: Develop regioselective methods for hydroxymethyl introduction.

  • Biological Screening: Evaluate affinity for kinases, GPCRs, and ion channels.

  • Computational Modeling: Predict binding modes using molecular docking studies.

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